L-Proline, 1-(1-(N-(N-L-valyl-L-histidyl)-L-leucyl)-L-prolyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

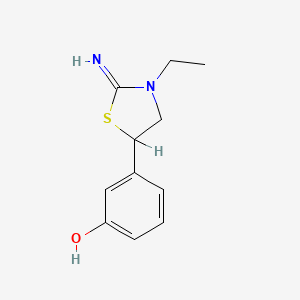

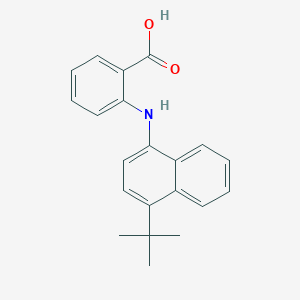

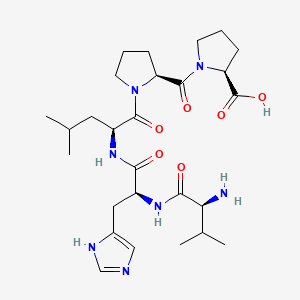

L-プロリン, 1-(1-(N-(N-L-バリル-L-ヒスチジル)-L-ロイシル)-L-プロリル)- は複雑なペプチド化合物です。ペプチドはペプチド結合によって連結されたアミノ酸の短い鎖であり、生物学的プロセスにおいて重要な役割を果たします。この特定の化合物は、L-プロリン、L-バリン、L-ヒスチジン、L-ロイシンを含む複数のアミノ酸で構成されています。

準備方法

合成経路と反応条件

このような複雑なペプチドの合成は、通常、固相ペプチド合成(SPPS)を伴います。この方法は、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を順次添加することを可能にします。このプロセスには次のものが含まれます。

アミノ酸の活性化: カルボジイミド(例:DCC)などの試薬を使用してカルボキシル基を活性化します。

カップリング: 活性化されたアミノ酸は、成長中のペプチド鎖のアミン基と反応します。

脱保護: さらなる反応を可能にするために、アミノ酸から保護基を除去します。

工業生産方法

ペプチドの工業生産では、SPPSプロセスを合理化する自動ペプチド合成機がしばしば使用されます。これらの機械は、複数の反応を同時に処理することができ、効率と収率が向上します。

化学反応の分析

反応の種類

酸化: ペプチドは、特にメチオニンおよびシステイン残基で酸化を受ける可能性があります。

還元: ペプチドのジスルフィド結合は、遊離チオールに還元できます。

置換: ペプチドのアミノ酸残基は、部位特異的変異誘発によって他のアミノ酸に置換できます。

一般的な試薬と条件

酸化剤: 過酸化水素、ギ酸。

還元剤: ジチオスレイトール(DTT)、β-メルカプトエタノール。

置換試薬: 部位特異的変異誘発キット。

主要な製品

これらの反応の主要な生成物は、関与する特定のアミノ酸に依存します。たとえば、メチオニンの酸化は、メチオニン sulfoxide を生成します。

科学研究の応用

化学

L-プロリン, 1-(1-(N-(N-L-バリル-L-ヒスチジル)-L-ロイシル)-L-プロリル)- などのペプチドは、タンパク質の構造と機能を研究するために使用されます。

生物学

それらは、タンパク質の折り畳みと相互作用を理解するためのモデルとして役立ちます。

医学

ペプチドは、薬物送達システムや疾患の潜在的な治療法など、治療用途で研究されています。

産業

ペプチドは、化粧品の開発や食品製品の添加物として使用されています。

科学的研究の応用

Chemistry

Peptides like L-Proline, 1-(1-(N-(N-L-valyl-L-histidyl)-L-leucyl)-L-prolyl)- are used in studying protein structure and function.

Biology

They serve as models for understanding protein folding and interactions.

Medicine

Peptides are explored for therapeutic uses, such as in drug delivery systems and as potential treatments for diseases.

Industry

Peptides are used in the development of cosmetics and as additives in food products.

作用機序

ペプチドの作用機序には、受容体や酵素などの特定の分子標的との相互作用が含まれます。これらの相互作用は、さまざまな生理学的効果をもたらす生物学的経路を調節できます。

類似の化合物との比較

類似の化合物

- L-プロリン, 1-(1-(N-(N-L-バリル-L-ヒスチジル)-L-ロイシル)-L-プロリル)-アミド

- L-プロリン, 1-(1-(N-(N-L-バリル-L-ヒスチジル)-L-ロイシル)-L-プロリル)-メチルエステル

独自性

L-プロリン, 1-(1-(N-(N-L-バリル-L-ヒスチジル)-L-ロイシル)-L-プロリル)- の独自性は、その構造と機能を決定するアミノ酸の特定の配列にあります。

類似化合物との比較

Similar Compounds

- L-Proline, 1-(1-(N-(N-L-valyl-L-histidyl)-L-leucyl)-L-prolyl)-amide

- This compoundmethyl ester

Uniqueness

The uniqueness of L-Proline, 1-(1-(N-(N-L-valyl-L-histidyl)-L-leucyl)-L-prolyl)- lies in its specific sequence of amino acids, which determines its structure and function.

特性

CAS番号 |

121305-24-6 |

|---|---|

分子式 |

C27H43N7O6 |

分子量 |

561.7 g/mol |

IUPAC名 |

(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C27H43N7O6/c1-15(2)11-19(25(37)33-9-5-7-20(33)26(38)34-10-6-8-21(34)27(39)40)32-23(35)18(12-17-13-29-14-30-17)31-24(36)22(28)16(3)4/h13-16,18-22H,5-12,28H2,1-4H3,(H,29,30)(H,31,36)(H,32,35)(H,39,40)/t18-,19-,20-,21-,22-/m0/s1 |

InChIキー |

IUHQCDZLRCFCJM-YFNVTMOMSA-N |

異性体SMILES |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](C(C)C)N |

正規SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(C(C)C)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。